
3-chloro-N,N-bis(2-chloroethyl)aniline chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-chloro-N,N-bis(2-
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Cat. No.: B032659 Get Quote

3-Chloro-N,N-bis(2-chloroethyl)aniline: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline. As a member of the

nitrogen mustard class of alkylating agents, this compound holds significant interest for

researchers in oncology and medicinal chemistry. While specific experimental data for this

particular analog is limited in publicly accessible literature, this document compiles available

information on closely related compounds and established structure-activity relationships to

offer a detailed profile. This guide is intended to serve as a valuable resource for researchers

and drug development professionals investigating novel cytotoxic agents.

Chemical Properties
While exhaustive experimental data for 3-chloro-N,N-bis(2-chloroethyl)aniline is not readily

available, its fundamental properties can be inferred from its structure and data on analogous

compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b032659?utm_src=pdf-interest
https://www.benchchem.com/product/b032659?utm_src=pdf-body
https://www.benchchem.com/product/b032659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identity and Structure
IUPAC Name: 3-chloro-N,N-bis(2-chloroethyl)aniline

Synonyms: 3-Chloro-N,N-bis(2-chloroethyl)benzenamine[1]

CAS Number: Not assigned

Molecular Formula: C₁₀H₁₂Cl₃N[1]

Molecular Weight: 251.004 g/mol [1]

InChI: InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2[1]

SMILES: ClCCN(CCCl)c1cccc(Cl)c1[1]

Physicochemical Properties (Predicted and Inferred)
Specific experimental values for melting point, boiling point, and solubility of 3-chloro-N,N-
bis(2-chloroethyl)aniline are not available in the cited literature. The data presented in the

table below are for the parent compound, N,N-bis(2-chloroethyl)aniline, and related analogs.

These values provide an estimate of the expected properties of the 3-chloro derivative.

Property
Value (N,N-bis(2-
chloroethyl)aniline)

Value (3-Chloro-2-
methylaniline)

Value (N-Ethyl-N-(2-
chloroethyl)aniline)

Molecular Weight 218.13 g/mol [2] 141.60 g/mol 183.68 g/mol [3]

Melting Point Not available 2 °C 45.5–46.5 °C[3]

Boiling Point Not available
115-117 °C at 10

mmHg
Not available

Density Not available 1.185 g/mL at 25 °C Not available

Refractive Index Not available n20/D 1.588 Not available

Spectral Data
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Detailed spectral data for 3-chloro-N,N-bis(2-chloroethyl)aniline is not available. However,

the spectra of the parent compound, N,N-bis(2-chloroethyl)aniline, can serve as a reference for

structural confirmation.

Table of Spectral Data for N,N-bis(2-chloroethyl)aniline

Technique Data Summary

¹³C NMR Spectra available.[2]

FTIR Spectra available.[2]

Raman Spectrum available.[2]

Mass Spectrometry (GC-MS) Spectra available.[2]

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-chloro-N,N-bis(2-
chloroethyl)aniline is not explicitly described in the reviewed literature. However, a general

synthetic route can be proposed based on established methods for the synthesis of other

aniline mustards.

Proposed Synthetic Pathway
The synthesis would likely involve the reaction of 3-chloroaniline with an excess of ethylene

oxide to form the corresponding dihydroxy intermediate, 3-chloro-N,N-bis(2-

hydroxyethyl)aniline. This intermediate would then be chlorinated using a suitable agent, such

as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final product.

3-Chloroaniline

3-Chloro-N,N-bis(2-hydroxyethyl)aniline

Ethylene Oxide 3-Chloro-N,N-bis(2-chloroethyl)aniline

Thionyl Chloride (SOCl₂)
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Click to download full resolution via product page

Caption: Proposed synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline.

General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-chloro-N,N-bis(2-hydroxyethyl)aniline

To a solution of 3-chloroaniline in an appropriate solvent (e.g., glacial acetic acid), add a

molar excess of ethylene oxide at a controlled temperature (typically low to moderate).

Stir the reaction mixture for a sufficient period to allow for the completion of the di-alkylation.

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

Upon completion, neutralize the reaction mixture and extract the product with an organic

solvent.

Purify the crude product by recrystallization or column chromatography.

Step 2: Chlorination to 3-chloro-N,N-bis(2-chloroethyl)aniline

Dissolve the purified 3-chloro-N,N-bis(2-hydroxyethyl)aniline in an inert solvent (e.g.,

chloroform, dichloromethane).

Slowly add a chlorinating agent (e.g., thionyl chloride) to the solution, maintaining a

controlled temperature (often cooled in an ice bath).

Reflux the reaction mixture until the conversion is complete, as monitored by TLC or GC-MS.

Carefully quench the excess chlorinating agent with ice-water.

Separate the organic layer, wash it with a basic solution (e.g., sodium bicarbonate) and then

with brine.

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under

reduced pressure to obtain the crude product.

Purify the final product by column chromatography or recrystallization.
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Biological Activity and Signaling Pathways
While no specific studies on the biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline
have been identified, the well-established mechanism of action for aniline mustards provides a

strong basis for predicting its cellular effects.

Mechanism of Action: DNA Alkylation
Nitrogen mustards are potent alkylating agents that exert their cytotoxic effects primarily

through the covalent modification of DNA. The proposed mechanism involves an intramolecular

cyclization to form a highly reactive aziridinium ion, which then serves as the electrophile for

nucleophilic attack by DNA bases.

Activation
DNA Damage

3-Chloro-N,N-bis(2-chloroethyl)aniline Aziridinium Ion
(Reactive Intermediate)

Intramolecular
Cyclization

DNA

Nucleophilic Attack
(e.g., Guanine N7) Mono-adduct

Formation
Interstrand

Cross-linking
Second Alkylation

Click to download full resolution via product page

Caption: Mechanism of DNA alkylation by aniline mustards.

The primary site of alkylation on DNA is the N7 position of guanine.[4] Following the initial

mono-alkylation event, the second chloroethyl arm can undergo a similar activation and react

with another guanine residue on the same or opposite DNA strand, leading to intrastrand or

interstrand cross-links, respectively.[5] These DNA lesions inhibit critical cellular processes

such as DNA replication and transcription, ultimately triggering apoptosis.[6]

Structure-Activity Relationships and Predicted
Cytotoxicity
Studies on various substituted aniline mustards have demonstrated that the electronic

properties of the substituent on the aniline ring significantly influence the reactivity of the
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mustard group and, consequently, its cytotoxicity.

Electron-withdrawing groups, such as the chloro group at the meta-position, are expected to

decrease the electron density on the nitrogen atom. This would slow down the rate of

aziridinium ion formation, thereby reducing the reactivity of the mustard.[7]

Reduced reactivity can sometimes be advantageous in drug design, potentially leading to a

more favorable therapeutic index by allowing the drug to distribute more effectively before

extensive hydrolysis or non-specific reactions occur.[8]

Targeted delivery of less reactive mustards to DNA, for instance by conjugation to DNA-

intercalating moieties, has been shown to enhance their antitumor activity.[9]

Based on these principles, 3-chloro-N,N-bis(2-chloroethyl)aniline is predicted to be a

cytotoxic agent, although likely less potent than its unsubstituted or electron-donating-

substituted counterparts. Its activity will be directly related to its ability to form DNA cross-links.

Potential Signaling Pathways Involved in Cytotoxicity
The induction of DNA damage by alkylating agents like 3-chloro-N,N-bis(2-
chloroethyl)aniline is expected to activate a cascade of cellular signaling pathways, primarily

those involved in the DNA damage response (DDR) and apoptosis.
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Caption: Potential signaling pathway activated by aniline mustard-induced DNA damage.

Key events in this pathway include:

Sensing of DNA lesions: The DNA cross-links are recognized by sensor proteins of the DDR

machinery, leading to the activation of key kinases such as ATM (Ataxia-Telangiectasia

Mutated) and ATR (ATM and Rad3-related).

Signal transduction: Activated ATM/ATR phosphorylate a multitude of downstream targets,

including the tumor suppressor protein p53.

Cellular outcomes: Phosphorylation stabilizes and activates p53, which then transcriptionally

upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

The ultimate fate of the cell—repair and survival or programmed cell death—depends on the

extent of DNA damage and the cellular context.
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Conclusion
3-Chloro-N,N-bis(2-chloroethyl)aniline is a nitrogen mustard with predicted cytotoxic

properties stemming from its ability to alkylate DNA. While specific experimental data for this

compound are scarce, a comprehensive understanding of its chemical nature and biological

potential can be derived from the extensive research on analogous aniline mustards. The

presence of a meta-chloro substituent is expected to modulate its reactivity, a factor of

significant interest in the design of novel anticancer agents. Further research is warranted to

synthesize and characterize this compound and to experimentally validate its cytotoxic profile

and mechanism of action. This technical guide provides a foundational resource for initiating

such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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